tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Descripción general

Descripción

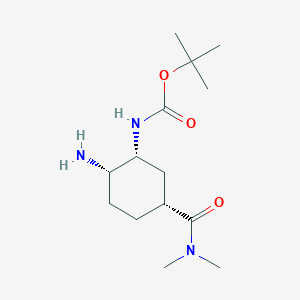

Chemical Structure and Key Features tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 365998-36-3) is a cyclohexane derivative with three distinct functional groups:

- A tert-butyl carbamate protecting group.

- A primary amino group (-NH₂) at the 2-position.

- A dimethylcarbamoyl group (-N(CH₃)₂C=O) at the 5-position.

Its stereochemistry (1R,2S,5R) is critical for its reactivity and biological interactions, particularly in drug synthesis . The molecular formula is C₁₄H₂₇N₃O₃ (MW 285.38), and it is stored at 2–8°C in dry, sealed conditions .

Applications The compound serves as a key intermediate in synthesizing edoxaban, a direct oral anticoagulant (DOAC) targeting factor Xa . Its functional groups enable modular derivatization; for example, the amino group is often acylated or alkylated to form pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexyl ring, followed by the introduction of the amino and dimethylcarbamoyl groups. The tert-butyl group is often introduced in the final steps to protect the amino group during subsequent reactions.

Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or cyclohexene.

Amino Group Introduction: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Dimethylcarbamoyl Group Addition: This step involves the reaction of the amino group with dimethylcarbamoyl chloride under basic conditions.

Tert-Butyl Group Protection: The final step is the protection of the amino group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Edoxaban

One of the primary applications of tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is its role as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders such as stroke and deep vein thrombosis. Edoxaban functions by selectively inhibiting factor Xa, a crucial component in the coagulation cascade.

Case Study: Edoxaban Development

- Study Reference : Nehaj et al. (2020) demonstrated that Edoxaban significantly affects platelet aggregation in thrombin-dependent pathways, highlighting its clinical relevance in managing thromboembolic events .

- Clinical Impact : Approved by the FDA, Edoxaban has been shown to have comparable efficacy to other anticoagulants with a favorable safety profile .

Research Applications

2. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of various derivatives that can lead to novel therapeutic agents.

3. Laboratory Research

In laboratory settings, this compound is employed for:

- Synthesis of Cyclohexane Derivatives : It acts as a reagent for producing cis-1,2-diaminocyclohexane derivatives, which are useful in synthesizing complex organic molecules.

- Pharmaceutical Research : Researchers utilize this compound to explore new formulations and drug delivery systems that enhance bioavailability and therapeutic efficacy.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for Edoxaban production; crucial for anticoagulant therapy development. |

| Organic Synthesis | Building block for synthesizing cyclohexane derivatives and other complex organic molecules. |

| Laboratory Research | Used in experimental setups for drug formulation studies and chemical synthesis processes. |

| Safety Handling | Requires precautions due to toxicity; follow standard laboratory safety protocols. |

Mecanismo De Acción

The mechanism by which tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or acting as a ligand in receptor studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stereoisomers: (1R,2S,5R) vs. (1R,2S,5S)

The (1R,2S,5S) stereoisomer (CAS 365998-36-3) shares the same molecular formula but differs in the configuration at the 5-position. This stereochemical variation alters:

- Reactivity : The spatial arrangement affects nucleophilic substitution rates during synthetic steps (e.g., acylation or hydrolysis) .

- Biological Activity : In edoxaban synthesis, the (1R,2S,5S) isomer is a precursor to the final drug, whereas the (1R,2S,5R) variant may form undesired diastereomers requiring chromatographic separation .

Salt Forms: Oxalate vs. Free Base

The oxalate salt (CAS 1210348-34-7) enhances stability and handling during synthesis:

- Structure : Combines the free base with oxalic acid (C₁₄H₂₇N₃O₃·C₂H₂O₄) .

- Advantages : Improved crystallinity for purification and reduced hygroscopicity compared to the free base .

- Applications : Used in large-scale edoxaban production to minimize side reactions .

| Property | Free Base | Oxalate Salt |

|---|---|---|

| CAS Number | 365998-36-3 | 1210348-34-7 |

| Molecular Weight | 285.38 | 347.40 (base + oxalic acid) |

| Stability | Sensitive to moisture | Enhanced crystallinity |

Structural Analogs with Varied Substituents

Compound A : tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate (CAS 2024614-32-0)

- Difference: Replaces the amino group with a hydroxyl (-OH), reducing nucleophilicity but improving solubility.

- Application : Less common in drug synthesis due to reduced reactivity.

Compound B: tert-Butyl ((1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 467.95 g/mol)

- Difference : Adds a chloro-pyridine-acetamido side chain, broadening biological target specificity.

| Property | Target Compound | Compound B |

|---|---|---|

| Molecular Weight | 285.38 | 467.95 |

| Bioactivity | Intermediate | Enhanced protease inhibition |

Actividad Biológica

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, also known as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with biological systems.

- Molecular Formula : C16H29N3O7

- Molecular Weight : 375.42 g/mol

- IUPAC Name : tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate

- CAS Number : 1353893-22-7

Structure

The compound features a tert-butyl group and a dimethylcarbamoyl moiety attached to a cyclohexyl ring, which is further substituted with an amino group. This structure is significant for its biological interactions.

Research indicates that the biological activity of this compound may involve modulation of various biochemical pathways. The dimethylcarbamoyl group is known to enhance solubility and bioavailability, which is critical for therapeutic efficacy.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : There is evidence indicating that the compound may reduce inflammation markers, potentially making it useful in treating inflammatory diseases.

- Neuroprotective Effects : Some studies have suggested that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |

| Study 3 | Neuroprotection | Found to inhibit neuronal apoptosis in models of oxidative stress induced by H2O2. |

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various toxicological studies:

- Acute Toxicity : LD50 values indicate low acute toxicity.

- Chronic Exposure : Long-term studies are needed to fully understand the potential chronic effects on human health.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) groups are introduced to protect amines, followed by coupling reactions using activating agents like HATU. Acidic cleavage (e.g., TFA in CH₂Cl₂) is critical for deprotection without compromising stereochemistry . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., δ 1.36 ppm for Boc tert-butyl protons; cyclohexyl protons show distinct splitting patterns) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z 257.2614 for C₁₁H₁₆FN₃O₃) .

- Polarimetry : Essential for verifying enantiomeric purity due to chiral centers .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to strong acids/bases or oxidizing agents, as Boc groups are labile under acidic conditions. Use inert atmospheres (N₂/Ar) for hygroscopic intermediates .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical integrity during multi-step synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2S,5R) cyclohexane backbone) to minimize racemization .

- Low-Temperature Reactions : Perform coupling steps at 0–4°C to suppress epimerization .

- Crystallography : X-ray diffraction of intermediates (e.g., iodolactamization products) confirms stereochemical fidelity .

Q. What strategies mitigate racemization during Boc deprotection?

- Methodological Answer :

- Mild Acidic Conditions : Use TFA in CH₂Cl₂ (1–2 h at 0°C) instead of prolonged HCl/MeOH exposure .

- Neutralization : Add DIEA immediately post-deprotection to stabilize free amines .

- Kinetic Monitoring : Track reaction progress via inline FTIR to terminate before racemization occurs.

Q. How does the tert-butyl carbamate group influence reactivity in derivatization reactions?

- Methodological Answer :

- Steric Hindrance : The bulky Boc group slows nucleophilic attacks at the carbamate oxygen, directing reactivity to the dimethylcarbamoyl moiety .

- Selective Deprotection : Boc groups can be removed selectively in the presence of other carbamates (e.g., using TFA vs. H₂/Pd-C) .

- Hydrogen Bonding : Boc-protected amines participate in non-covalent interactions, affecting crystal packing and solubility .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways of the Boc group at different pH levels. Transition states for acid-catalyzed cleavage align with experimental degradation rates .

- pKa Prediction Tools : Software like MarvinSketch estimates amine pKa (~8.5), guiding buffer selection for stability studies .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in reported toxicity profiles of similar carbamates?

- Methodological Answer :

- Comparative Studies : Cross-reference SDS data (e.g., acute toxicity LD₅₀ ranges from 300–500 mg/kg in rodents) with in vitro assays (e.g., HepG2 cell viability) .

- Metabolite Analysis : LC-MS/MS identifies toxic degradation products (e.g., formaldehyde from dimethylcarbamoyl hydrolysis) .

Q. Why do some studies report conflicting reactivity with strong oxidizers?

- Methodological Answer :

- Reaction Conditions : Discrepancies arise from solvent polarity (e.g., DMSO vs. THF) and temperature. Boc groups are stable in aprotic solvents but decompose in polar protic media with oxidizers .

- Impurity Effects : Trace metals (e.g., Fe³⁺) accelerate oxidation; use chelating agents (EDTA) to suppress side reactions .

Q. Applications in Drug Discovery

Q. How is this compound utilized in synthesizing protease inhibitors?

- Methodological Answer :

- Scaffold Functionalization : The cyclohexyl-dimethylcarbamoyl core serves as a transition-state mimic. Coupling with pyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidin-4-yl) via SNAr reactions yields potent inhibitors .

- Biological Evaluation : IC₅₀ values against WDR5 (≤50 nM) validate its utility in targeted protein degradation .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.